molecular formula C9H9FO2 B3046630 3-Ethyl-5-fluorobenzoic acid CAS No. 1261843-53-1

3-Ethyl-5-fluorobenzoic acid

Cat. No.: B3046630
CAS No.: 1261843-53-1
M. Wt: 168.16
InChI Key: UACPZQPRJQGCSD-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluorobenzoic acid (CAS: 1261843-53-1) is a fluorinated benzoic acid derivative with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . The compound features a fluorine atom at the 5-position and an ethyl group at the 3-position on the aromatic ring. These substituents influence its electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-ethyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACPZQPRJQGCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308784
Record name 3-Ethyl-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261843-53-1
Record name 3-Ethyl-5-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261843-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylfluorobenzene is then subjected to oxidation using potassium permanganate (KMnO4) to yield 3-ethyl-5-fluorobenzoic acid .

Industrial Production Methods

In industrial settings, the production of 3-ethyl-5-fluorobenzoic acid may involve more efficient and scalable processes. One such method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-ethyl-5-fluorobenzoic acid can be converted to 3-carboxy-5-fluorobenzoic acid.

    Reduction: The reduction of 3-ethyl-5-fluorobenzoic acid yields 3-ethyl-5-fluorobenzyl alcohol.

    Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-5-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-5-fluorobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to biological targets due to its electronegativity and ability to form hydrogen bonds. The ethyl group can influence the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Electronic Effects and Reactivity

  • 3-Ethyl-5-fluorobenzoic acid : The ethyl group is electron-donating (via inductive effects), reducing acidity compared to nitro- or boronic acid-substituted analogs. The fluorine atom moderately enhances acidity via electron withdrawal .
  • 3-Borono-5-fluorobenzoic acid: The boronic acid group enables Suzuki cross-coupling reactions, a feature absent in the ethyl-substituted compound. Its synthesis achieves a high yield (75.5%) via oxidation of (3-fluoro-5-methylphenyl)boronic acid .
  • 3-Fluoro-5-nitrobenzoic acid : The nitro group strongly withdraws electrons, making this compound significantly more acidic than the ethyl analog. It serves as a precursor for amine derivatives .

Industrial Viability

  • 3-Borono-5-fluorobenzoic acid and 3-Ethyl-5-fluorobenzoic acid both have simple synthesis routes with cost-effective raw materials, aligning with industrial scalability .

Biological Activity

3-Ethyl-5-fluorobenzoic acid (C9H9FO2) is an organic compound characterized by a benzene ring substituted with an ethyl group at the third position and a fluorine atom at the fifth position. This unique structure imparts distinct chemical properties that can significantly affect its biological activity. This article explores the biological activity of 3-Ethyl-5-fluorobenzoic acid, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

The presence of the fluorine atom enhances the compound's binding affinity to biological targets due to its electronegativity, while the ethyl group influences lipophilicity, affecting distribution within biological systems. The compound undergoes various chemical reactions, including oxidation and reduction, which can alter its biological properties.

Table 1: Chemical Reactions of 3-Ethyl-5-Fluorobenzoic Acid

Reaction TypeDescriptionMajor Products Formed
Oxidation Ethyl group oxidized to carboxylic acid3-Carboxy-5-fluorobenzoic acid
Reduction Carboxylic acid reduced to alcohol3-Ethyl-5-fluorobenzyl alcohol
Substitution Fluorine atom replaced with other functional groupsVarious derivatives depending on nucleophile

Biological Activity

Research indicates that 3-Ethyl-5-fluorobenzoic acid exhibits significant biological activity through its interaction with various enzymes and receptors. It has been studied for its potential applications in medicinal chemistry, particularly in drug development.

Enzyme Interaction

In biochemical assays, 3-Ethyl-5-fluorobenzoic acid may interact with enzymes, altering their activity. Its structural characteristics allow it to serve as a probe in enzyme studies, providing insights into enzyme mechanisms and interactions.

Case Studies and Research Findings

  • Antiparasitic Activity : A study evaluated the antiparasitic activity of various fluorinated compounds, including derivatives of benzoic acid. The findings suggested that modifications in structure could enhance activity against Plasmodium falciparum, the causative agent of malaria. While specific data for 3-Ethyl-5-fluorobenzoic acid was not highlighted, the trends observed indicate potential for similar compounds in antiparasitic applications .
  • Cancer Research : Another study focused on benzofuran derivatives demonstrated that structural modifications could lead to significant growth inhibitory effects against various cancer cell lines. Although 3-Ethyl-5-fluorobenzoic acid was not directly tested, the implications of fluorinated compounds in cancer therapy are noteworthy .
  • Biosensor Applications : The compound has been explored in the context of biosensors for detecting biomarkers due to its ability to interact with biological systems effectively. This highlights its versatility and potential utility in diagnostic applications .

Comparative Analysis

To understand the uniqueness of 3-Ethyl-5-fluorobenzoic acid compared to similar compounds, a comparative analysis is essential.

Table 2: Comparison with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
3-Fluorobenzoic acid Lacks ethyl groupModerate enzyme interaction
5-Fluoro-2-methylbenzoic acid Methyl group instead of ethylLower binding affinity
3-Ethylbenzoic acid Lacks fluorine atomReduced lipophilicity

Q & A

Q. What statistical approaches are suitable for analyzing SAR data in derivative libraries?

  • Methodological Answer :
  • Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Use cluster analysis (e.g., PCA) to group derivatives by functional group contributions .

Notes

  • Advanced Tools : Referenced SHELX , WinGX , and DFT for methodological rigor.
  • Safety : Handling guidelines align with general organic acid protocols (e.g., PPE, ventilation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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